5,10-Dideazaaminopterin
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Overview
Description
5,10-Dideazaaminopterin is an antileukemic agent.
Scientific Research Applications
Synthesis and Antileukemic Properties
- 5,10-Dideazaaminopterin exhibits significant in vivo activity against L1210 leukemia, comparable to methotrexate. Syntheses from pyridine precursors of this compound and related compounds have been described, highlighting their potential in antileukemic applications (Taylor et al., 1985).
Antiarthritic Effects
- A study on 26 compounds derived from the this compound series evaluated their antiarthritic activity in the mouse type II collagen model. Certain 5,10-dideazaaminopterins, including the this compound and its 10-methyl analogue, showed useful activity as antiinflammatory agents (Piper et al., 1997).
Antifolate Evaluation
- Research on this compound analogues, including 10-ethyl-5-methyl-5,10-dideazaaminopterin, focused on their potential as antifolates. These compounds were found to be less effective than methotrexate in inhibiting dihydrofolate reductase and L1210 cell growth in vitro, but they exhibited enhanced influx compared to methotrexate, indicating a potential for targeted antifolate therapy (Piper et al., 1992).
Inhibition of Purine Synthesis
- 5,10-Dideazatetrahydrofolate, a variant of this compound, has been identified as a potent inhibitor of de novo purine synthesis. It inhibits the growth of L1210 and CCRF-CEM cells at nanomolar concentrations, suggesting its potential as a disruptor of cellular metabolism in cancer therapy (Beardsley et al., 1989).
Impact on Glycinamide Ribonucleotide Formyltransferase
- The structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate were studied to determine its activity as an inhibitor of glycinamide ribonucleotide formyltransferase. This compound's inhibition of this enzyme, vital in purine biosynthesis, indicates its utility in disrupting tumor cell metabolism (Baldwin et al., 1991).
Resistance Mechanisms in Cancer
- Research has shown that enhanced gamma-glutamyl hydrolase activity can lead to resistance against antifolates like 5,10-dideazatetrahydrofolate. This highlights the importance of understanding cellular mechanisms in developing effective cancer therapies using such compounds (Rhee et al., 1993).
Properties
CAS No. |
95674-53-6 |
---|---|
Molecular Formula |
C21H22N6O5 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-17-14-9-12(10-24-18(14)27-21(23)26-17)2-1-11-3-5-13(6-4-11)19(30)25-15(20(31)32)7-8-16(28)29/h3-6,9-10,15H,1-2,7-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,24,26,27)/t15-/m0/s1 |
InChI Key |
RGUQKUKRLMXLCM-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC3=C(N=C(N=C3N=C2)N)N)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,10-Dideazaaminopterin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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